![molecular formula C14H17ClO2 B15161761 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane CAS No. 142825-34-1](/img/structure/B15161761.png)
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane is a chemical compound with the molecular formula C12H15ClO2 It is characterized by the presence of a chloropropenyl group attached to a phenoxy oxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane typically involves the reaction of 3-chloropropene with phenoxy oxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Industrial production may also involve additional steps such as distillation and solvent recovery to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy oxane compounds.
Scientific Research Applications
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]ethane
- 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]propane
- 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]butane
Uniqueness
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane is unique due to its specific structural features, such as the presence of the oxane ring and the chloropropenyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142825-34-1 |
|---|---|
Molecular Formula |
C14H17ClO2 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
2-[3-(3-chloroprop-1-enyl)phenoxy]oxane |
InChI |
InChI=1S/C14H17ClO2/c15-9-4-6-12-5-3-7-13(11-12)17-14-8-1-2-10-16-14/h3-7,11,14H,1-2,8-10H2 |
InChI Key |
LEKOSGXIUOCIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)C=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
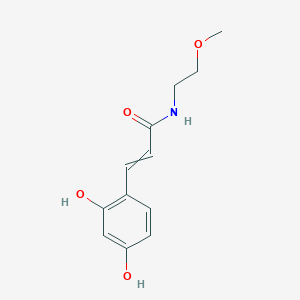
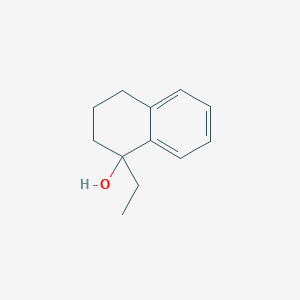
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
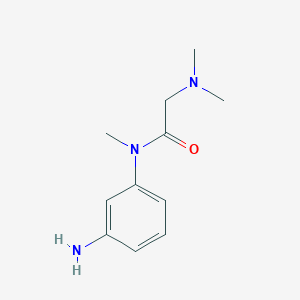
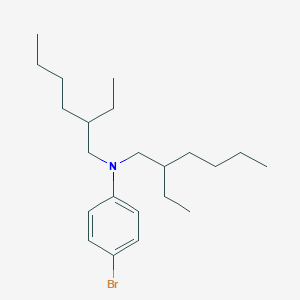
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
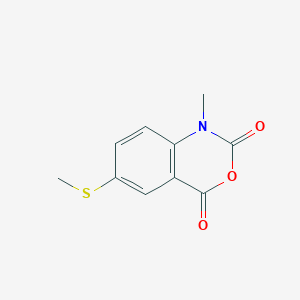
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

